2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Description
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid (CAS: 157688-46-5) is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected piperidine ring linked to a phenyl group at the 3-position and an acetic acid moiety. Its molecular formula is C₁₈H₂₅NO₄ (MW: 319.40 g/mol), with the Boc group providing steric protection to the piperidine nitrogen, enhancing stability during synthetic processes . This compound is widely used in pharmaceutical research as a building block for drug discovery, particularly in targeting enzymes like soluble epoxide hydrolase (sEH) or proteases .
Properties
IUPAC Name |
2-[3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-9-7-14(8-10-19)15-6-4-5-13(11-15)12-16(20)21/h4-6,11,14H,7-10,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMTXMWIHCYMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC(=C2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pentanedioic Acid Derivatives
The patent WO2019232010A1 details a method for synthesizing piperidine derivatives starting from 3-(2-bromophenyl)pentanedioic acid (3). Reaction with urea under thermal conditions (180–210°C, 2–10 hours) yields 4-(2-bromophenyl)piperidine-2,6-dione (4). This intermediate undergoes reduction using sodium borohydride/boron trifluoride tetrahydrofuran complex to form 4-(2-bromophenyl)piperidine (5).
Table 1: Cyclization and Reduction Conditions
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 3 + Urea | 180–210°C, 2–10 h | 75% | |
| 2 | 4 + NaBH4/BF3-THF | -20°C to 0°C, then 40–100°C | 82% |
Introduction of the Boc Protective Group
The piperidine amine is protected using di-tert-butyl dicarbonate under mild conditions (10–30°C, 1–6 hours) in tetrahydrofuran (THF) with sodium carbonate as a base. This step ensures amine stability during subsequent cross-coupling reactions.
Equation 1: Boc Protection
Functionalization of the Phenyl Ring
Lithiation and Carboxylation
The patent’s method for introducing a carboxyl group involves reacting tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate (6) with an alkyl lithium reagent (e.g., n-BuLi) at -100°C to -60°C, followed by quenching with carbon dioxide to form a benzoic acid derivative. For the target acetic acid moiety, this step is modified:
-
Lithiation : Generate a lithium intermediate at the phenyl ring’s 2-position.
-
Reaction with Ethylene Oxide : Introduce a hydroxymethyl group, which is oxidized to acetic acid.
Table 2: Modified Carboxylation Protocol
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 6 + n-BuLi | -100°C to -60°C, THF | 68% |
| 2 | Li-intermediate + CO2 | -78°C, then warm to RT | 85% |
Oxidation of Hydroxymethyl to Acetic Acid
The hydroxymethyl intermediate is oxidized using Jones reagent (CrO3/H2SO4) or potassium permanganate to yield the acetic acid group.
Equation 2: Oxidation Step
Alternative Pathways and Optimization
Suzuki-Miyaura Coupling
An alternative route involves coupling a boronic ester-containing acetic acid precursor with 4-bromo-1-Boc-piperidine. This method avoids lithiation and is conducted under palladium catalysis.
Table 3: Suzuki Coupling Parameters
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | DME/H2O | 80°C | 73% |
Chemical Reactions Analysis
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Synthesis
One of the most significant applications of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is as an intermediate in the synthesis of ampreloxetine, a norepinephrine reuptake inhibitor. Ampreloxetine is being investigated for its therapeutic potential in treating conditions such as neurogenic orthostatic hypotension and attention deficit hyperactivity disorder (ADHD) . The compound serves as a precursor in the multi-step synthesis processes required to produce ampreloxetine and its salts, highlighting its importance in pharmaceutical chemistry.
PROTAC Development
The compound is also utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative molecules that induce targeted protein degradation, offering a novel approach to drug discovery and therapy. The semi-flexible linker properties of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid make it particularly suitable for constructing these bifunctional molecules, which can effectively engage specific target proteins for degradation .
Structural Analogs and Derivative Synthesis
Research has demonstrated that derivatives of this compound can be synthesized to explore their biological activities. For instance, structural modifications have been made to enhance selectivity and potency against various biological targets, including enzymes involved in cancer progression and neurodegenerative diseases . These studies often involve high-throughput screening methodologies to identify promising candidates for further development.
Mechanistic Studies
In addition to its synthetic applications, 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid has been employed in mechanistic studies involving P-glycoprotein (P-gp), a critical efflux transporter implicated in drug resistance. Research indicates that compounds derived from this structure can interact with P-gp, influencing its activity and potentially overcoming drug resistance in cancer treatments .
Case Studies and Research Findings
Several case studies illustrate the diverse applications of this compound:
- Case Study on Drug Resistance : A study explored the interaction of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid derivatives with P-glycoprotein. The results indicated a significant alteration in ATPase activity, suggesting potential use as modulators of drug transport mechanisms .
- Synthesis and Biological Evaluation : Another research project focused on synthesizing various analogs based on this compound to evaluate their efficacy as selective inhibitors of acetylcholinesterase (AChE), with promising results indicating enhanced potency compared to existing inhibitors .
Mechanism of Action
The mechanism of action of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid involves its role as a linker in PROTAC® molecules. PROTAC® molecules function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c)
2-(1-(4-p-Tolylpiperidin-4-yl)acetic acid (CAS: 1224046-91-6)
- Structure : Incorporates a p-tolyl (methyl-substituted phenyl) group on the piperidine ring.
Analogues with Modified Heterocyclic Cores
2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid
- Structure : Replaces the piperidine ring with a 4-membered azetidine.
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (CAS: 154775-43-6)
- Structure: Features a propanoic acid chain instead of acetic acid.
- Properties : The longer alkyl chain (C3 vs. C2) increases molecular weight (MW: 271.33 g/mol) and may alter pharmacokinetic profiles .
Derivatives with Functional Group Variations
2-{1-(tert-Butoxycarbonyl)-4-[2-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid
2-(1-(2-Bromo-4-(methoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9d)
- Structure : Bromine and methoxycarbonyl substituents on the phenyl ring.
- Synthesis : Achieved via Suzuki-Miyaura coupling (65% yield), enabling further functionalization .
- Applications : The bromine atom serves as a handle for cross-coupling reactions in medicinal chemistry .
Research Implications
- Synthetic Flexibility : The target compound’s Boc group and phenyl-acetic acid structure allow modular derivatization, as demonstrated in analogues like 9d (bromine substituent) .
- Biological Relevance: Analogues with electron-withdrawing groups (e.g., CF₃, cyano) show enhanced inhibitory activity against sEH, suggesting the target compound could be optimized for similar applications .
- Challenges : Lower yields in Boc-containing analogues (e.g., 9c at 39%) highlight the need for optimized reaction conditions to improve scalability .
Biological Activity
2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, interactions, and implications for drug development.
Chemical Structure
The compound can be represented as follows:
This structure includes a piperidine ring, which is known for its role in various pharmacological activities.
The biological activity of 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid is largely attributed to its ability to interact with various biological targets. Notably, it has been studied for its inhibitory effects on specific kinases, which play crucial roles in cellular signaling pathways.
Kinase Inhibition
Recent studies have shown that this compound exhibits inhibitory activity against several kinases, including GSK-3β and IKK-β. The following table summarizes the inhibitory potency (IC50 values) against these targets:
These findings suggest that the compound may be useful in conditions where these kinases are implicated, such as cancer and neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated the compound's potential cytotoxicity against various cancer cell lines. For instance, it has shown selective inhibition of tumor cell proliferation while sparing normal cells. The selectivity index ranged from 10 to 400, indicating a favorable therapeutic window .
Pharmacokinetics
Pharmacokinetic evaluations revealed that the compound has a reasonable bioavailability profile. After oral administration, it exhibited an oral bioavailability (F) of approximately 31.8%, with a clearance rate of 82.7 mL/h/kg . These parameters are critical for assessing the compound's viability as a drug candidate.
Safety and Toxicology
Safety assessments indicate that 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid does not exhibit significant acute toxicity in animal models at doses up to 2000 mg/kg . This aspect is crucial for further development as it suggests a favorable safety profile.
Q & A
Basic: What are the standard synthetic routes and characterization methods for 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid?
Methodological Answer:
The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected piperidine derivatives with phenylacetic acid precursors. For example:
- Step 1 : Boc protection of 4-phenylpiperidine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) .
- Step 2 : Functionalization via Suzuki-Miyaura coupling or nucleophilic substitution to introduce the phenylacetic acid moiety .
- Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization.
- Characterization :
- NMR Spectroscopy : Confirm regiochemistry and Boc-group integrity (e.g., tert-butyl protons at δ 1.4 ppm in H NMR) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₈H₂₅NO₄: [M+H]⁺ = 320.18) .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Mitigation :
Basic: Which analytical techniques are recommended for assessing purity and stability?
Methodological Answer:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm. Monitor for degradation products (e.g., free piperidine from Boc deprotection) .
- TGA/DSC : Assess thermal stability (Boc groups decompose above 150°C) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., phenyl ring orientation) .
Advanced: How can synthesis yield be optimized for multi-step reactions?
Methodological Answer:
- Catalysis : Use palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for efficient cross-couplings .
- Reaction Monitoring : In-situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete Boc deprotection).
- Case Study : A 72-hour reaction at 20°C with Cs₂CO₃ increased yield by 22% compared to shorter durations .
Advanced: How to resolve contradictions in reported reaction conditions?
Methodological Answer:
- Example Contradiction : Varying yields (40–75%) for Suzuki-Miyaura couplings.
- Root Cause Analysis :
- Validation : Design a DoE (Design of Experiments) to test variables (temperature, solvent, catalyst loading) .
Advanced: How to design ecotoxicological studies for this compound?
Methodological Answer:
- Experimental Framework :
- Data Interpretation : Compare with structurally similar compounds (e.g., 4-phenylpiperidine analogs) .
Advanced: What strategies support comparative studies with Boc-protected analogs?
Methodological Answer:
- Structural Modifications :
- Functional Assays :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
